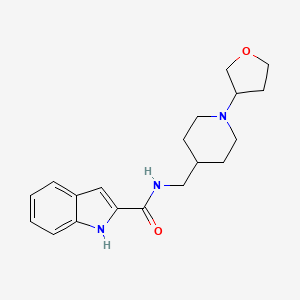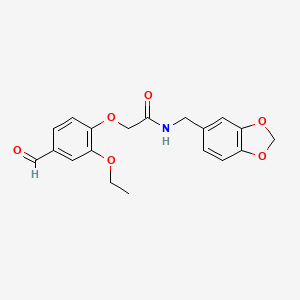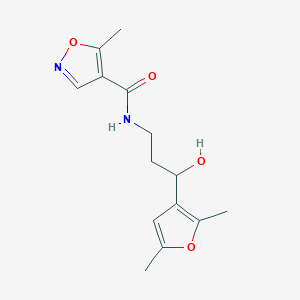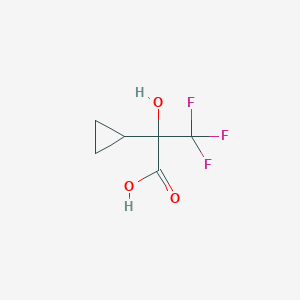![molecular formula C14H15ClN4O B2651517 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201828-49-9](/img/structure/B2651517.png)
2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The synthetic route is outlined in the referenced papers . The intermediate 3-chloro-2-hydrazinylpyridine was synthesized by the method reported by previous work . In this step, the key intermediate pyrazole ring was synthesized using ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate as the starting material according to the reference .Molecular Structure Analysis
The molecular formula of the compound is C16H17ClN4O. The molecular weight is 316.79. The structure was confirmed by NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been outlined in the referenced papers . The reactions involve the use of various reagents and catalysts, and the products are confirmed by NMR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Synthesis Techniques and Biological Activities
Innovative methods involving stirring and sonication have been employed for the synthesis of 2-azetidinones, including derivatives of the compound , demonstrating their potential as central nervous system (CNS) active agents. These compounds have shown promising antidepressant and nootropic activities in pharmacological evaluations, suggesting their utility in developing therapeutic agents for CNS disorders (Thomas et al., 2016).
Antimicrobial and Antifungal Activities
Antimicrobial Screening
Derivatives synthesized from this compound have been tested for their antimicrobial efficacy against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. These studies highlight the compound's significant potential in combating bacterial infections (Desai & Dodiya, 2014).
Antitubercular and Antioxidant Properties
Further investigations into pyrimidine-azetidinone analogues derived from this compound have revealed their activities against bacterial and fungal strains, including Mycobacterium tuberculosis, showcasing their potential in designing antibacterial and antituberculosis agents. These compounds have also been studied for their antioxidant properties, contributing to their multifaceted pharmacological profile (Chandrashekaraiah et al., 2014).
Novel Synthetic Approaches and Chemical Properties
Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for creating imidazo[1,2-a]pyridines through reactions between 2-chloropyridines and 2H-azirines. These studies contribute to the understanding of the compound's chemical behavior and potential for generating structurally diverse derivatives with various biological activities (Vuillermet et al., 2020).
Biological Screening for Agricultural Use
Some derivatives have shown pronounced plant growth stimulating effects, indicating the compound's potential applications beyond pharmacology, possibly in agriculture or botanical sciences (Pivazyan et al., 2019).
Eigenschaften
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-2-3-14(20)19(17-10)9-11-7-18(8-11)13-4-5-16-6-12(13)15/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFAXKQOJHQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)




![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)




![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)